molecular formula C11H13NO4 B238574 Gardenine CAS No. 139682-36-3

Gardenine

Cat. No.: B238574
CAS No.: 139682-36-3
M. Wt: 223.22 g/mol
InChI Key: QIGMCZARMNNIKC-UHFFFAOYSA-N
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Description

Gardenine is a natural compound belonging to the iridoid group, found primarily in the fruits of Gardenia jasminoides, commonly known as Cape Jasmine. This compound has garnered attention due to its inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This compound’s chemical formula is C₁₁H₁₃NO₄, and it has a molecular weight of 223.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gardenine can be synthesized through various chemical reactions involving iridoid precursors. One common method involves the esterification of iridoid glucosides followed by hydrolysis and cyclization to form the iridoid structure. The reaction conditions typically include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Gardenia jasminoides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Gardenine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Halogenating agents, nucleophiles, catalysts like palladium or platinum.

Major Products Formed:

Scientific Research Applications

Gardenine has a wide range of applications in scientific research:

Mechanism of Action

Gardenine exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in the synthesis of melanin. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to dopa and subsequently to dopaquinone, thereby reducing melanin production. This mechanism is particularly beneficial in treating hyperpigmentation disorders and is the basis for its use in skin care products .

Comparison with Similar Compounds

    Geniposide: Another iridoid glycoside found in Gardenia jasminoides with similar inhibitory effects on tyrosinase.

    Loganin: An iridoid glycoside found in various plants, known for its anti-inflammatory and antioxidant properties.

    Secoiridoids: A subclass of iridoids with diverse biological activities, including anti-inflammatory and anticancer effects.

Uniqueness of Gardenine: this compound stands out due to its potent tyrosinase inhibitory activity, making it particularly valuable in the cosmetic industry for skin-lightening products. Its unique iridoid structure also provides a distinct chemical scaffold for developing new therapeutic agents targeting melanin synthesis .

Biological Activity

Gardenine, a polymethoxyflavonoid derived from the gum of the Gardenia resinifera plant, has garnered attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Overview of this compound

This compound is part of a larger class of compounds known as flavonoids, which are known for their antioxidant properties and various health benefits. Flavonoids have been extensively studied for their roles in combating oxidative stress, inflammation, and cellular apoptosis. This compound specifically has shown promise in neuroprotective roles against neurodegenerative diseases.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
  • Neuroinflammation Modulation : It modulates neuroinflammatory responses, which are critical in the pathogenesis of neurodegenerative diseases such as Parkinson's disease (PD).
  • Apoptosis Regulation : this compound influences both intrinsic and extrinsic apoptotic pathways, promoting cell survival under stress conditions.

Neuroprotective Effects

A pivotal study utilized Drosophila models to assess the neuroprotective effects of this compound against paraquat-induced toxicity, a common model for studying Parkinsonian symptoms. The findings revealed that:

  • Survival Rates : Flies pre-fed with this compound showed significantly higher survival rates post-exposure to paraquat compared to controls (p < 0.01).
  • Mobility Defects : this compound treatment mitigated mobility defects caused by paraquat exposure.
  • Neuroinflammatory Response : The compound was found to induce the expression of Nrf2 and glutathione-S-transferase (gstD1), both critical in antioxidant defense mechanisms.

Table 1: Effects of this compound on Neuroprotection in Drosophila

Treatment Concentration (μM)Survival Rate (%)Mobility ScoreNrf2 Expression (Fold Change)
Control2031.0
5502.51.5
10703.52.0
209042.3

Case Study 1: Neuroprotection in Drosophila

In a study published in Nature, researchers investigated the effects of this compound on Drosophila exposed to paraquat. They found that pre-treatment with this compound at concentrations of 10 μM significantly improved survival rates and mobility scores over a five-day observation period. This study highlighted the compound's potential as a therapeutic agent against environmental toxins associated with neurodegeneration .

Case Study 2: Apoptotic Pathways in Human Leukemia Cells

Another study examined the effects of related compounds from the Gardenia genus on human leukemia cells. It was found that Gardenin B, structurally similar to this compound, activated both extrinsic and intrinsic apoptotic pathways leading to increased cell death in leukemia cells . This suggests that compounds derived from Gardenia may have broader implications in cancer therapy as well.

Properties

IUPAC Name

methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMCZARMNNIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2C3C1C=CC3(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930549
Record name Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139682-36-3
Record name Gardenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources of Gardenine and what other compounds are typically found alongside it?

A1: this compound has been isolated from various plant sources. For instance, it was found in Peltostigma guatemalense, a Rutaceae species from Colombia [], and in Esenbeckia almawillia Kaastra, another Rutaceae species []. In both cases, this compound was found alongside other alkaloids, coumarins, flavonoids, and terpenes. Interestingly, the study on Peltostigma guatemalense also identified the co-occurrence of this compound B, a related flavonoid [].

Q2: Are there any studies investigating the metabolism of this compound by human gut bacteria?

A3: While no studies specifically investigating this compound metabolism by human gut bacteria are cited in the provided research, a related study explored the bacterial transformation of geniposide and gardenoside, iridoid glycosides, into nitrogen-containing compounds []. This research highlighted the role of specific bacterial strains like Peptostreptococcus anaerobius and Klebsiella pneumoniae in this biotransformation process []. Although focused on different compounds, this study underscores the potential for human gut bacteria to significantly modify ingested natural products, warranting further investigation into the interaction between this compound and the gut microbiome.

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